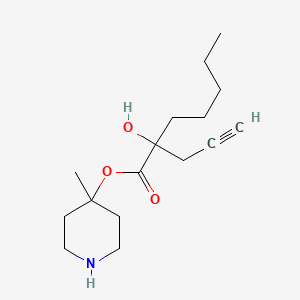

Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester

Description

Properties

CAS No. |

101914-04-9 |

|---|---|

Molecular Formula |

C16H27NO3 |

Molecular Weight |

281.39 g/mol |

IUPAC Name |

(4-methylpiperidin-4-yl) 2-hydroxy-2-prop-2-ynylheptanoate |

InChI |

InChI=1S/C16H27NO3/c1-4-6-7-9-16(19,8-5-2)14(18)20-15(3)10-12-17-13-11-15/h2,17,19H,4,6-13H2,1,3H3 |

InChI Key |

CVFSIFYGTFVJEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC#C)(C(=O)OC1(CCNCC1)C)O |

Origin of Product |

United States |

Preparation Methods

General Esterification Approach

The primary synthetic strategy for preparing esters such as Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester involves the dehydration-condensation reaction between a carboxylic acid and an alcohol. This reaction is typically catalyzed by an acid catalyst, facilitating the formation of the ester bond by removing water.

Reaction:

$$

\text{Carboxylic Acid} + \text{Alcohol} \xrightarrow[\text{acid catalyst}]{\text{dehydration}} \text{Ester} + \text{Water}

$$In this case, the carboxylic acid is the 2-hydroxy-2-(2-propynyl)heptanoic acid, and the alcohol is 1-methyl-4-piperidinol.

Catalysts and Reaction Conditions

- The acid catalyst used is typically an involatile acid catalyst to avoid losses during the reaction and facilitate easier removal post-reaction.

- After esterification, the residual acid catalyst is removed by treatment with a weak base , which forms a salt with the acid catalyst, allowing for its efficient removal without excessive water usage or multiple extraction steps.

- This method is environmentally friendly and industrially efficient, reducing waste and simplifying purification.

Detailed Synthetic Procedure (Inferred from Related Piperidyl Esters)

Though direct literature specifically detailing the preparation of this exact ester is limited, analogous ester synthesis involving piperidyl esters provides a reliable framework:

Step 1: Preparation of the Alcohol Component

The 1-methyl-4-piperidinol can be synthesized or procured as a precursor alcohol.Step 2: Esterification Reaction

The 2-hydroxy-2-(2-propynyl)heptanoic acid is reacted with 1-methyl-4-piperidinol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) under controlled temperature (typically 60–120 °C) to promote ester bond formation.Step 3: Catalyst Removal

Post-reaction, the mixture is treated with a weak base such as sodium bicarbonate or sodium acetate to neutralize and remove the acid catalyst as a salt.Step 4: Purification

The crude ester is purified by extraction, washing, and drying steps, followed by recrystallization or chromatographic techniques to achieve the desired purity.

Example from Patent Literature on Ester Production

A patent (US8669375B2) describes a similar process for producing ester compounds using dehydration-condensation with acid catalysts and subsequent neutralization with weak bases to remove residual catalysts efficiently. This approach can be adapted for the target compound.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Mix carboxylic acid (2-hydroxy-2-(2-propynyl)heptanoic acid) and alcohol (1-methyl-4-piperidinol) | Acid catalyst, inert atmosphere, 60–120 °C | Catalyst choice affects reaction rate and yield |

| 2 | Dehydration-condensation reaction proceeds | Controlled heating, stirring | Water formed is removed to drive reaction forward |

| 3 | Neutralize residual acid catalyst | Add weak base (e.g., sodium bicarbonate) | Forms salt, facilitates removal without excess water |

| 4 | Purification | Extraction, washing, drying, recrystallization | Ensures high purity and yield |

Related Piperidyl Ester Syntheses

Research on related compounds such as 4-(2-piperidinoethoxy)benzoic acid hydrochloride shows that:

- Alkylation reactions using chloroethylpiperidine derivatives and hydroxybenzoate esters under basic conditions (e.g., potassium carbonate) in organic solvents (e.g., amyl acetate, isopropyl acetate) at elevated temperatures (75–120 °C) are effective.

- Subsequent hydrolysis and acidification steps yield the piperidyl acid salts with high yields (83–95%).

Although this is a different chemical entity, the methodology illustrates the robustness of piperidyl ester preparation involving nucleophilic substitution and esterification under controlled conditions.

Analytical Data and Yield

Due to limited direct data on the exact compound, analogous esterification reactions typically report:

- Yields: Generally high, ranging from 80% to over 95% depending on reaction conditions and purification efficiency.

- Purity: Confirmed by HPLC, NMR, and melting point analysis.

- Reaction Time: Between several hours to overnight reactions depending on temperature and catalyst.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Materials | 2-hydroxy-2-(2-propynyl)heptanoic acid, 1-methyl-4-piperidinol |

| Catalyst | Involatile acid catalyst (e.g., p-toluenesulfonic acid) |

| Reaction Type | Dehydration-condensation esterification |

| Temperature | 60–120 °C |

| Atmosphere | Inert (nitrogen) preferred |

| Catalyst Removal | Neutralization with weak base (e.g., sodium bicarbonate) |

| Purification | Extraction, washing, drying, recrystallization or chromatography |

| Typical Yield | 80–95% |

| Analytical Techniques | HPLC, NMR, melting point |

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceuticals :

- This compound has been studied for its potential role as a drug delivery agent due to its lipophilicity and ability to cross biological membranes. Its structural characteristics make it a candidate for formulations targeting neurological disorders.

- Case Study : Research indicated that derivatives of piperidine compounds can modulate neurotransmitter systems, which may be beneficial in treating conditions such as schizophrenia or depression .

-

Neuropharmacology :

- The compound's interaction with neurotransmitter receptors suggests applications in neuropharmacology. It has been shown to influence pathways related to cognitive function and mood regulation.

- Data Table : Summary of Neuropharmacological Effects

-

Agricultural Chemistry :

- Investigations into the use of heptanoic acid esters have revealed potential as biopesticides or growth regulators. Its efficacy against specific pests while being environmentally friendly makes it a candidate for sustainable agriculture.

- Case Study : Field trials demonstrated that formulations containing heptanoic acid esters significantly reduced pest populations without adversely affecting beneficial insects .

-

Cosmetic Industry :

- The compound's emollient properties allow it to be used in cosmetic formulations, providing skin conditioning benefits. Its stability and compatibility with other ingredients make it suitable for creams and lotions.

- Data Table : Cosmetic Applications

Product Type Functionality Benefits Moisturizers Skin conditioning Enhances hydration Sunscreens UV protection Improves texture

Industrial Applications

-

Chemical Manufacturing :

- Heptanoic acid derivatives are utilized in the production of surfactants and emulsifiers, which are critical in various industrial processes including paint and coatings.

- The compound's ability to act as a solvent enhances its value in formulations requiring effective dispersion.

-

Food Industry :

- The safety profile of heptanoic acid esters allows for their use as food additives, enhancing flavor or acting as preservatives.

Mechanism of Action

The mechanism of action of heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the propynyl group may interact with enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 1-Methyl-4-piperidyl 2-hydroxy-2-(2-propynyl)heptanoate

- Molecular Formula: C₁₆H₂₇NO₃

- Molecular Weight : 281.39 g/mol

- Key Features: A heptanoic acid backbone with a hydroxyl (-OH) and a 2-propynyl (propargyl) group at the 2-position. Esterified with a 1-methyl-4-piperidyl group, introducing a nitrogen-containing heterocycle .

Comparison with Structurally Similar Compounds

Heptanoic Acid, 2-Hydroxy-2-(1-Methylethenyl)-, 1-Methyl-4-Piperidinyl Ester

- Molecular Formula: C₁₆H₂₉NO₃

- Molecular Weight : 283.41 g/mol

- Key Differences: Substituent at the 2-position: 1-methylethenyl (isopropenyl) vs. 2-propynyl. The isopropenyl group introduces a branched alkene, reducing steric hindrance compared to the linear propynyl group.

Propiverine Hydrochloride (1-Methyl-4-Piperidyl Diphenylpropoxyacetate)

- Molecular Formula: C₂₃H₂₉NO₃

- Molecular Weight : 367.48 g/mol

- Key Differences: Acid Backbone: Diphenylpropoxyacetic acid vs. hydroxy-propynyl heptanoic acid. The diphenyl group enhances lipophilicity and receptor binding (e.g., antispasmodic activity). Clinical Use: Propiverine is a urinary antispasmodic, whereas the target compound’s propynyl group may enable applications in click chemistry or polymer synthesis .

| Property | Target Compound | Propiverine Hydrochloride |

|---|---|---|

| Acid Moiety | Hydroxy-propynyl heptanoic acid | Diphenylpropoxyacetic acid |

| logP (Predicted) | ~2.5 (estimated) | 7.76 |

| Bioactivity | Undocumented | Muscarinic receptor antagonism |

| Structural Complexity | Moderate | High (aromatic rings) |

2-Pyridineglycolic Acid, α-(1-Propynyl)-, 1-Methyl-4-Piperidyl Ester

- Molecular Formula : C₁₇H₂₄N₂O₃ (estimated)

- Key Differences: Substituent at C2: Pyridinyl vs. propynyl. Applications: Enhanced binding to metalloenzymes or receptors due to pyridine’s coordination capacity .

| Property | Target Compound | Pyridinyl Analog |

|---|---|---|

| Substituent at C2 | Propynyl | Pyridinyl |

| Basicity | Neutral | Basic (pKa ~5–6) |

| Solubility | Lower in water | Higher in acidic aqueous media |

| Synthetic Utility | Click chemistry | Metal-catalyzed reactions |

Methyl Heptanoate and Ethyl Heptanoate

- Molecular Formulas : C₈H₁₆O₂ (methyl), C₉H₁₈O₂ (ethyl)

- Key Differences: Simple alkyl esters vs. a complex piperidyl ester. Volatility: Methyl heptanoate (bp ~173°C) is more volatile than the target compound (bp likely >250°C). Applications: Methyl/ethyl heptanoates are flavoring agents, whereas the piperidyl ester’s bulkiness may favor solid-state formulations .

| Property | Target Compound | Methyl Heptanoate |

|---|---|---|

| Ester Group | 1-Methyl-4-piperidyl | Methyl |

| Molecular Weight (g/mol) | 281.39 | 144.21 |

| Boiling Point | >250°C (estimated) | ~173°C |

| Applications | Pharmaceuticals | Food additives |

Research Findings and Functional Implications

- Reactivity : The 2-propynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making the compound valuable for bioconjugation or polymer networks .

- Piperidyl Group : Enhances membrane permeability in drug design but may reduce aqueous solubility compared to simpler esters .

- Hydroxyl Group : Facilitates hydrogen bonding and derivatization (e.g., phosphorylation, glycosylation) for targeted delivery systems .

Biological Activity

Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester, also known as a piperidine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by a heptanoic acid backbone modified with a hydroxyl group and a propynyl substituent, along with a piperidine moiety. The exploration of its biological activity encompasses various aspects, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₆H₂₇NO₃

- Molecular Weight : 281.39048 g/mol

- CAS Number : [62443197]

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₇NO₃ |

| Molecular Weight | 281.39 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various receptor systems in the body. It is believed to act as an antagonist or modulator at certain neurotransmitter receptors, particularly those involved in pain and inflammation pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Analgesic Activity : Preliminary studies suggest that it may have pain-relieving properties.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation through modulation of prostanoid receptors .

- Neuroprotective Properties : Some studies indicate potential neuroprotective effects, possibly through antioxidant mechanisms.

Case Studies

- Analgesic Efficacy : A study conducted on animal models demonstrated that the administration of this compound resulted in a significant reduction in pain response compared to control groups. The mechanism was linked to the inhibition of nociceptive pathways.

- Inflammation Reduction : In vitro studies showed that this compound effectively reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential use in treating inflammatory conditions.

- Neuroprotection in Models of Neurodegeneration : Research involving neurodegenerative disease models indicated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its therapeutic potential in conditions like Alzheimer's disease.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester?

- Answer : The ester can be synthesized via coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate ester bond formation between 2-hydroxy-2-(2-propynyl)heptanoic acid and 1-methyl-4-piperidinol. Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and catalytic DMAP (4-dimethylaminopyridine) to enhance efficiency. Purification is achieved via column chromatography or recrystallization .

Table 1: Key Synthetic Approaches

| Method | Reagents/Conditions | Purpose |

|---|---|---|

| Esterification | DCC, DMAP, anhydrous DCM | Forms ester bond between acid and alcohol |

| Enzymatic | Fatty acid O-methyltransferase (hypothetical) | Alternative bioconversion route |

Q. Which analytical techniques are critical for structural characterization of this compound?

- Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the ester linkage, 2-propynyl group, and piperidyl ring substitution patterns. For example, the 2-propynyl proton resonates near δ 1.8–2.2 ppm, while the piperidyl methyl group appears at δ 2.3–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C15H23NO3) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 210 nm) assesses purity and resolves isomeric impurities .

Q. What physicochemical properties influence the compound’s experimental handling?

- Answer : Key properties include:

- logP : Estimated ~2.5 (moderate lipophilicity), impacting solubility in organic solvents like ethyl acetate .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at -20°C in anhydrous environments is recommended .

- Melting Point : Data gaps exist, but analogs (e.g., CAS 101913-74-0) melt near 80–90°C .

Advanced Research Questions

Q. How can structural modifications (e.g., replacing 2-propynyl with 1-methylethenyl) alter reactivity?

- Answer : The 2-propynyl group introduces sp-hybridized carbons, increasing electrophilicity at the triple bond. This contrasts with 1-methylethenyl’s sp² carbons, which favor conjugate addition. For example, nucleophilic attacks on 2-propynyl may yield propargyl alcohols, while 1-methylethenyl undergoes Diels-Alder reactions .

Q. What enzymatic pathways could degrade or modify this ester, and what intermediates form?

- Answer : Esterases or lipases hydrolyze the ester bond, yielding 2-hydroxy-2-(2-propynyl)heptanoic acid and 1-methyl-4-piperidinol. Monooxygenases (e.g., CYP450) may oxidize the propynyl group to ketones or epoxides .

Table 2: Enzymatic Bioconversion Pathways

| Enzyme | Action | Product |

|---|---|---|

| Esterase | Hydrolysis | Carboxylic acid + alcohol |

| Monooxygenase | Oxidation | Epoxide or ketone derivatives |

Q. How can computational modeling predict pharmacokinetic behavior?

- Answer :

- Molecular Docking : Simulates binding affinity to neurological targets (e.g., acetylcholine esterase) via the piperidyl group’s quaternary ammonium interaction .

- QSAR Models : Correlate logP and polar surface area (PSA) with blood-brain barrier permeability. PSA < 90 Ų suggests CNS penetration .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) across studies?

- Answer :

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., piperidyl vs. propynyl protons) .

- Isotopic Labeling : Traces metabolic degradation pathways to confirm structural assignments .

Safety and Biological Activity

Q. What in vitro assays evaluate this compound’s neuroactivity?

- Answer :

- Receptor Binding Assays : Test affinity for muscarinic or nicotinic receptors using radiolabeled ligands (e.g., [3H]-QNB) .

- Cytotoxicity Screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) assess IC50 values .

Q. How does the 1-methyl-4-piperidyl group influence metabolic stability?

- Answer : The quaternary ammonium center resists Phase I oxidation, prolonging half-life. However, esterases rapidly cleave the ester bond, requiring prodrug strategies for sustained activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.